N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide
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Overview
Description
N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a complex organic compound that features a unique structure combining an oxadiazole ring with a methylsulfonyl group
Mechanism of Action
Target of Action
The primary targets of this compound are the Bcl-2 and Mcl-1 proteins . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer research .
Mode of Action
The compound interacts with its targets, Bcl-2 and Mcl-1 proteins, by binding to their active pockets . This binding is facilitated through Van der Waals forces and hydrogen bonds . The interaction inhibits the activity of these proteins, thereby affecting cell survival .
Biochemical Pathways
The compound’s action on Bcl-2 and Mcl-1 proteins affects the apoptotic pathway . By inhibiting these proteins, the compound promotes apoptosis, or programmed cell death, which is often suppressed in cancer cells .
Pharmacokinetics
The compound’s molecular weight of 214059 suggests it may have suitable properties for oral bioavailability.
Result of Action
The compound’s inhibition of Bcl-2 and Mcl-1 proteins leads to increased apoptosis in cancer cells . This results in a reduction in cell proliferation, contributing to its anticancer activity .
Biochemical Analysis
Biochemical Properties
These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Cellular Effects
Preliminary studies suggest that indole derivatives can have significant effects on various types of cells and cellular processes . For example, some indole derivatives have been found to exhibit notable cytotoxicity in certain cell lines .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may exert its effects at the molecular level through similar binding interactions.
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic pathways , suggesting that this compound may interact with various enzymes and cofactors and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions. The process may start with the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to different heterocyclic structures .
Scientific Research Applications
N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide: Unique due to its specific combination of functional groups.
Other Oxadiazole Derivatives: Share the oxadiazole ring but differ in other substituents, leading to different properties and applications.
Uniqueness
This compound stands out due to its specific combination of a methylsulfonyl group and an acetamide moiety, which confer unique chemical and biological properties .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4OS/c19-12-6-2-4-8-14(12)22-15(24)9-25-18-17-16(20-10-21-18)11-5-1-3-7-13(11)23-17/h1-8,10,23H,9H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUWLFYWPBPUMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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